2,5-Dimethanesulfonylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

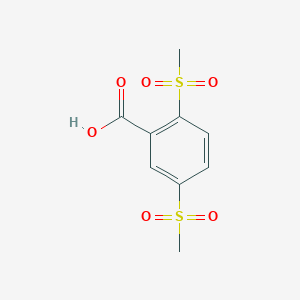

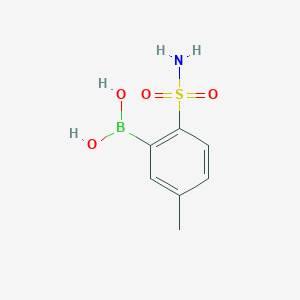

2,5-Dimethanesulfonylbenzoic acid is a chemical compound with the molecular formula C9H10O6S2 and a molecular weight of 278.31 . It is also known by its IUPAC name, 2,5-bis(methylsulfonyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with two methylsulfonyl groups attached at the 2 and 5 positions . The InChI code for this compound is 1S/C9H10O6S2/c1-16(12,13)6-3-4-8(17(2,14)15)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) .Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 591.9±50.0 °C and its predicted density is 1.500±0.06 g/cm3 . The pKa value is predicted to be 1.93±0.10 .Scientific Research Applications

Synthesis and Characterization of Novel Compounds

The synthesis of complex materials often utilizes functionalized benzoic acids as precursors or components. For instance, novel lanthanide complexes have been synthesized using related compounds, demonstrating unique properties like luminescence and magnetic characteristics. These complexes are constructed using aromatic carboxylic acids, showcasing their utility in developing materials with potential applications in sensing, magnetic storage, and luminescent markers (Zong et al., 2015; Shi et al., 2015).

Corrosion Inhibition

Derivatives of benzoic acid, similar to 2,5-Dimethanesulfonylbenzoic acid, have been investigated for their potential as corrosion inhibitors. These studies have shown that certain aromatic compounds can significantly improve the resistance of metals to corrosion in acidic environments, making them valuable in extending the lifespan of metal components in industrial systems (Bentiss et al., 2004).

Gas Adsorption and Separation

Research into the development of porous metal-organic frameworks (MOFs) for gas adsorption has utilized functionalized benzoic acids. These materials show promise for the selective adsorption and separation of gases, highlighting the role of such compounds in creating efficient and selective gas storage and separation technologies (Zhang et al., 2010).

Fluorescence Sensing

The synthesis of materials with specific fluorescence properties for sensing applications is another area where related compounds are used. These materials can serve as sensors for detecting various chemicals, offering paths toward developing sensitive and selective sensing devices for environmental monitoring, biomedical applications, and chemical process control (Ma & Liu, 2019).

Catalysis and Organic Synthesis

In organic synthesis, related compounds to this compound have been explored as catalysts or reactants in the formation of complex organic molecules. These applications demonstrate the compound's potential utility in facilitating or improving synthetic routes for the production of pharmaceuticals, agrochemicals, and other organic materials (Karimi-Jaberi et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

2,5-bis(methylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O6S2/c1-16(12,13)6-3-4-8(17(2,14)15)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQOMJQHQGMARA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide](/img/structure/B2958125.png)

![2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2958126.png)

![4-[2-(2-Hydroxy-2-methylcyclohexyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2958130.png)

![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2958134.png)

![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2958136.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2958142.png)

![1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958143.png)